molecular formula C13H18O4Si B14632585 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid CAS No. 55947-32-5

3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid

Katalognummer: B14632585
CAS-Nummer: 55947-32-5
Molekulargewicht: 266.36 g/mol
InChI-Schlüssel: RRETWDLDTUWVJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be achieved through several routes. One common method involves the use of trimethylsilylating reagents to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it can be used to modify biomolecules for analytical purposesIn industry, it is used in the production of various chemical products .

Wirkmechanismus

The mechanism of action of 3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group on the compound makes it more volatile and reactive, allowing it to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid can be compared with other similar compounds such as cinnamic acid, α,p-bis(trimethylsiloxy)-, trimethylsilyl ester, and pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester . These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct reactivity and applications.

Eigenschaften

CAS-Nummer

55947-32-5

Molekularformel

C13H18O4Si

Molekulargewicht

266.36 g/mol

IUPAC-Name

3-(3-methoxy-4-trimethylsilyloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H18O4Si/c1-16-12-9-10(6-8-13(14)15)5-7-11(12)17-18(2,3)4/h5-9H,1-4H3,(H,14,15)

InChI-Schlüssel

RRETWDLDTUWVJT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.